4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile
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Overview
Description
The compound “4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile” is a chemical substance offered by Benchchem. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .
Molecular Structure Analysis
The compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various studies due to its potential pharmacological activities .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring can influence its activity . For instance, a halo group at the 7 and 8 positions of the ring can yield active compounds .Scientific Research Applications
Toxicological Evaluation
A toxicological evaluation of structurally related flavors, including compounds based on the benzo[e][1,2,4]thiadiazin scaffold, assessed their safety for use in food and beverage applications. These compounds showed minimal oxidative metabolism, rapid elimination, and no genotoxic concerns in vitro and in vivo studies. This evaluation provides insights into the safety profile of similar compounds, including 4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile for potential food and beverage applications (Arthur et al., 2015).
Anticancer Activities
Compounds based on the benzo[e][1,2,4]thiadiazin scaffold, including derivatives similar to this compound, have been tested for anticancer activity against various cancer cell lines. These studies revealed moderate to good inhibitory activity, suggesting the potential of such compounds in cancer treatment (Kamal et al., 2011).
Antibacterial and Antifungal Activities
Novel series of compounds including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, structurally related to this compound, have shown promising antibacterial and DPPH radical scavenging activities. This indicates potential applications in antimicrobial therapies and as antioxidants (Zia-ur-Rehman et al., 2009).
Liquid Crystalline Properties
Studies on substituted 4H-benzo[1,2,4]thiadiazines, similar to this compound, revealed their liquid crystalline properties. These properties, combined with the generation of persistent radicals, suggest applications in material science and possibly in electronic devices (Zienkiewicz et al., 2007).
Nematocidal Activity
Novel compounds containing 1,3,4-thiadiazole amide groups, related to the 4H-benzo[e][1,2,4]thiadiazin structure, demonstrated significant nematocidal activities. This suggests a potential application of similar compounds in agricultural pest control (Liu et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
A related compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-1,1-dioxide, has been reported to act as a positive allosteric modulator of the ampa receptors . This suggests that our compound might interact with its targets in a similar manner, leading to changes in the activity of these targets.
Biochemical Pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it is likely that multiple pathways are affected.
Result of Action
Based on the reported activities of related compounds , it can be inferred that this compound might have a wide range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects, among others.
Properties
IUPAC Name |
4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-11-21-16-5-3-4-6-17(16)25(22,23)20-18(21)24-13-15-9-7-14(12-19)8-10-15/h3-10H,2,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSEFHRXKTPEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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